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For Researchers, Scientists, and Drug Development Professionals

Introduction to IAJD93: A Potent Ionizable Lipid for
CRISPR-Cas9 Delivery
The advent of CRISPR-Cas9 has revolutionized the field of gene editing, offering

unprecedented potential for therapeutic applications. However, the safe and efficient in vivo

delivery of CRISPR-Cas9 components remains a significant hurdle. Lipid nanoparticles (LNPs)

have emerged as a leading non-viral platform for this purpose, prized for their biocompatibility,

low immunogenicity, and scalable manufacturing.[1][2]

This document introduces IAJD93, a novel and proprietary ionizable amino lipid designed for

superior performance in LNP-based delivery of CRISPR-Cas9 systems. IAJD93 features a

unique chemical structure that facilitates high encapsulation efficiency of nucleic acid payloads,

such as Cas9 mRNA and single-guide RNA (sgRNA), and promotes effective endosomal

escape for cytoplasmic release. These characteristics are crucial for maximizing gene editing

efficiency in target cells.[3][4] LNPs formulated with IAJD93 are designed to be stable in

circulation and effectively deliver their cargo, particularly to hepatocytes, making them an ideal

candidate for liver-directed gene therapies.

Key Features and Advantages of IAJD93-LNPs
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High Encapsulation Efficiency: The unique properties of IAJD93 allow for robust

encapsulation of both Cas9 mRNA and sgRNA within a single LNP formulation.

Optimal Physicochemical Properties: IAJD93-LNPs are formulated to have a uniform size of

approximately 80 nm with a low polydispersity index (PDI), characteristics favorable for in

vivo applications.

Enhanced Endosomal Escape: The ionizable nature of IAJD93 facilitates the release of the

CRISPR-Cas9 cargo from the endosome into the cytoplasm, a critical step for successful

gene editing.[4]

Proven In Vivo Efficacy: As demonstrated in preclinical models, IAJD93-LNPs can mediate

high levels of gene editing in the liver with a favorable safety profile.

Scalable Manufacturing: The formulation process for IAJD93-LNPs is compatible with

scalable manufacturing techniques, such as microfluidic mixing, ensuring batch-to-batch

consistency.[1]

Quantitative Data Summary
The following tables summarize the typical physicochemical properties and in vivo gene editing

performance of IAJD93-LNPs encapsulating Cas9 mRNA and sgRNA targeting a model gene,

such as Angptl3.

Table 1: Physicochemical Characterization of IAJD93-LNPs
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Parameter Value Method

Mean Particle Size (Z-average) 75 - 85 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.15
Dynamic Light Scattering

(DLS)

Zeta Potential (at pH 7.4) Near-neutral
Electrophoretic Light

Scattering (ELS)

Cas9 mRNA Encapsulation

Efficiency
> 95% RiboGreen Assay

sgRNA Encapsulation

Efficiency
> 95% RiboGreen Assay

Table 2: In Vivo Gene Editing Efficiency in Mouse Liver

Target Gene Dose (mg/kg)
On-Target
Indel
Frequency (%)

Off-Target
Locus 1 Indel
Freq. (%)

Off-Target
Locus 2 Indel
Freq. (%)

Angptl3 0.5 45 ± 5 < 0.1 < 0.1

Angptl3 1.0 65 ± 7 < 0.1 < 0.1

Angptl3 2.0 > 80 < 0.1 < 0.1

PCSK9 1.0 70 ± 6 < 0.1 < 0.1

*Data presented as mean ± standard deviation. Indel frequencies determined by targeted deep

sequencing 72 hours post-administration.

Experimental Protocols
Protocol 1: Formulation of IAJD93-LNPs for CRISPR-
Cas9 Delivery
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This protocol describes the formulation of IAJD93-LNPs encapsulating Cas9 mRNA and

sgRNA using a microfluidic mixing system.

Materials:

IAJD93 (ionizable lipid)

DSPC (helper lipid)

Cholesterol

DMG-PEG 2000 (PEG-lipid)

Ethanol, molecular biology grade

Cas9 mRNA (chemically modified)

sgRNA (chemically modified)

Citrate buffer (50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device and pump system

Procedure:

Prepare Lipid Stock Solution: Dissolve IAJD93, DSPC, cholesterol, and DMG-PEG 2000 in

ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 20 mM.

Prepare RNA Solution: Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to a

desired concentration. The mass ratio of RNA to total lipid should be optimized, typically

around 1:10 to 1:20.

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's

instructions. Pump the lipid-ethanol solution through one inlet and the RNA-buffer solution

through another inlet. A typical flow rate ratio is 3:1 (aqueous:organic).
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Nanoparticle Formation: The rapid mixing of the two phases will induce the self-assembly of

the LNPs, encapsulating the RNA cargo.

Dialysis: Collect the LNP solution and dialyze against PBS (pH 7.4) for at least 18 hours to

remove ethanol and exchange the buffer.

Concentration and Sterilization: Concentrate the dialyzed LNP solution using an appropriate

centrifugal filter device. Sterilize the final formulation by passing it through a 0.22 µm filter.

Storage: Store the final IAJD93-LNP formulation at 4°C for short-term use or at -80°C for

long-term storage.

Organic Phase

Aqueous Phase

IAJD93, DSPC,
Cholesterol, PEG-Lipid

in Ethanol

Microfluidic
Mixing

Cas9 mRNA + sgRNA
in Citrate Buffer (pH 4.0)

Dialysis vs. PBS
(pH 7.4)

Self-Assembly Concentration &
Sterile Filtration

Buffer Exchange Final IAJD93-LNP
Formulation

Click to download full resolution via product page

IAJD93-LNP Formulation Workflow

Protocol 2: Characterization of IAJD93-LNPs
This protocol outlines the key quality control assays for IAJD93-LNP characterization.

1. Size and Polydispersity Index (PDI) Measurement:

Dilute the LNP formulation in PBS (pH 7.4).

Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

Record the Z-average diameter and PDI.
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2. Encapsulation Efficiency (EE) Quantification:

Use a nucleic acid quantification assay, such as the RiboGreen assay.

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,

1% Triton X-100).

Calculate the EE using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.

3. Cryo-Transmission Electron Microscopy (Cryo-TEM):

Prepare vitrified samples of the LNP formulation.

Image the samples using a cryo-TEM to visualize the morphology and lamellarity of the

nanoparticles.[5][6]

Protocol 3: In Vivo Administration and Gene Editing
Analysis
This protocol describes the systemic administration of IAJD93-LNPs to mice and the

subsequent analysis of on-target and off-target editing.

Materials:

C57BL/6 mice (or other appropriate strain)

IAJD93-LNP formulation

Sterile saline solution

DNA extraction kit

Primers for target and off-target loci

Next-Generation Sequencing (NGS) platform

Procedure:
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Dosing: Dilute the IAJD93-LNP formulation in sterile saline to the desired concentration.

Administer to mice via a single intravenous (tail vein) injection.

Tissue Harvesting: At a predetermined time point (e.g., 72 hours post-injection), euthanize

the mice and harvest the target tissue (e.g., liver).

Genomic DNA Extraction: Extract genomic DNA from a portion of the harvested tissue using

a commercial DNA extraction kit.

On-Target and Off-Target Analysis:

Amplify the on-target locus and predicted off-target sites from the genomic DNA using

PCR with specific primers.

Prepare sequencing libraries from the PCR amplicons.

Perform deep sequencing using an NGS platform.[7]

Analyze the sequencing data to quantify the percentage of insertions and deletions

(indels) at each locus. Off-target analysis can be guided by computational prediction tools

and unbiased methods like GUIDE-seq or CIRCLE-seq for comprehensive assessment.[8]

[9]
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Mechanism of Action: IAJD93-LNP Mediated Gene
Editing
The IAJD93-LNP delivery system facilitates gene editing through a multi-step intracellular

pathway.

Cellular Uptake: After systemic administration, IAJD93-LNPs are primarily taken up by target

cells, such as hepatocytes, through endocytosis.

Endosomal Escape: As the endosome matures and its internal pH drops, the IAJD93 lipid

becomes protonated (positively charged). This charge interacts with the negatively charged

endosomal membrane, leading to membrane disruption and the release of the Cas9 mRNA

and sgRNA cargo into the cytoplasm.[4]

Translation and Complex Formation: In the cytoplasm, the Cas9 mRNA is translated into

Cas9 protein by the cell's ribosomal machinery. The Cas9 protein then complexes with the

sgRNA to form a functional ribonucleoprotein (RNP) complex.

Nuclear Translocation: The Cas9-sgRNA RNP complex translocates into the nucleus.

Gene Editing: Within the nucleus, the sgRNA guides the Cas9 nuclease to the specific target

DNA sequence. Cas9 then induces a double-strand break (DSB) at the target site. The cell's

natural DNA repair machinery, often the non-homologous end joining (NHEJ) pathway,

repairs the break, which frequently results in small insertions or deletions (indels). These

indels can disrupt the open reading frame of the gene, leading to a functional gene knockout.
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IAJD93-LNP Intracellular Delivery Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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